molecular formula C11H10F4O B8002174 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8002174
M. Wt: 234.19 g/mol
InChI Key: FGEGUPOCWDFHPR-UHFFFAOYSA-N
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Description

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an allyl group (-CH₂CHCH₂) at position 1 and a 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) at position 2.

Properties

IUPAC Name

1-prop-2-enyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O/c1-2-5-8-6-3-4-7-9(8)16-11(14,15)10(12)13/h2-4,6-7,10H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEGUPOCWDFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A prominent route involves copper-mediated coupling of 2-bromo-1,1,2,2-tetrafluoroethyl aryl ethers with allyl-substituted benzene derivatives. This method leverages the reactivity of brominated fluorinated intermediates to form carbon–carbon bonds under thermal conditions.

Substrate Preparation

2-Bromo-1,1,2,2-tetrafluoroethyl aryl ethers (e.g., 9a–f ) are synthesized via nucleophilic substitution of bromodifluoroacetylated precursors with phenol derivatives. For instance, reacting 2-bromo-2,2-difluoro-1-(4-methoxyphenyl)ethanone with diethylaminosulfur trifluoride (DAST) yields 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-methoxybenzene (8b ) in 74% yield.

Coupling Conditions

The brominated ether (8b , 0.5 mmol) is reacted with iodobenzene (0.5 mmol) and copper powder (1.0 mmol) in dimethyl sulfoxide (DMSO) at 130–140°C for 36 hours. This produces 1,1,2,2-tetrafluoro-1,2-diphenylethane (12a ) in 77% yield. Adapting this protocol to allyl-substituted iodobenzenes would enable the synthesis of 1-allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Table 1: Copper-Mediated Coupling Yields for Analogous Reactions

SubstrateProductYield (%)
8a (R = H)12a (R = H)77
8b (R = OMe)12b (R = OMe)40
9a (R = OPh)12c (R = OPh)64

Nucleophilic Etherification of Allylphenols

Direct Alkylation of Phenolic Oxygen

Introducing the tetrafluoroethoxy group to 2-allylphenol via nucleophilic substitution is a two-step process:

Synthesis of 2-Allylphenol

2-Allylphenol is prepared through Claisen rearrangement of allyl phenyl ether. Heating allyl phenyl ether at 200°C for 2 hours yields 2-allylphenol in ~85% purity.

Fluorinated Ether Formation

The phenolic oxygen is deprotonated using potassium hydroxide (7.15 mol) in water, followed by reaction with tetrafluoroethylene (TFE) at 75–95°C under 0.5–0.8 MPa pressure. This method produces fluoroethers like HCF2CF2CH2OCF2CF2H in 92% purity after 5 hours. Applying these conditions to 2-allylphenol would yield the target compound.

Base-Promoted Alkylation of Fluorinated Alcohols

DBU-Mediated Coupling

Strong bases like 1,8-diazabicycloundec-7-ene (DBU) facilitate etherification in 1,2-dichloroethane (DCE). For example, DBU drives the coupling of p-toluenesulfonyl azide with proline to form β-chloroesters in 88% yield. Adapting this to 2-allylphenol and 1,1,2,2-tetrafluoroethyl bromide could streamline the synthesis.

Optimization Parameters

  • Temperature : 60°C optimal; yields drop at 40°C or 80°C.

  • Solvent : DCE acts as both solvent and reactant.

  • Base : DBU (1.0 equiv) outperforms KOH or Cs2CO3.

Two-Step Synthesis via Intermediate Halogenation

Bromotetrafluoroethylation Followed by Allylation

  • Step 1 : Bromotetrafluoroethylation of phenol using BrCF2CF2Br (21.0 mmol) and potassium hydride in tetrahydrofuran (THF) yields 2-bromo-1,1,2,2-tetrafluoroethoxybenzene.

  • Step 2 : Allylation via Heck coupling with allyl chloride in the presence of palladium acetate achieves C–C bond formation.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)ConditionsScalability
Copper-Mediated Coupling40–77130–140°C, 36 hModerate
Nucleophilic Etherification~70High-pressure TFE, 5 hLow
DBU-Alkylation50–8860°C, 6 hHigh
Two-Step Halogenation60–75Multi-step, Pd catalysisLow

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Ortho-Substitution : The allyl group in the ortho position sterically hinders etherification. Using bulky bases (e.g., DBU) mitigates this.

  • Electron-Withdrawing Fluorine : Reduces nucleophilicity of the phenolic oxygen, necessitating vigorous conditions (e.g., TFE under pressure).

Purification Techniques

  • Distillation : Effective for isolating low-boiling fluoroethers (e.g., HCF2CF2CH2OCF2CF2H at 92°C).

  • Chromatography : Silica gel chromatography with petroleum ether/ethyl acetate (20:1) removes byproducts .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with cellular components and modulate biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,2-Bis(1,1,2,2-Tetrafluoroethoxy)Benzene
  • Structure : Features two 1,1,2,2-tetrafluoroethoxy groups at positions 1 and 2 on the benzene ring (C₁₀H₆F₈O₂) .
  • Properties : Increased fluorination leads to exceptional thermal stability and low surface tension, making it suitable for applications in surfactants or hydrophobic coatings .
  • Key Difference : The absence of an allyl group limits its utility in polymerization but enhances its inertness for material science applications.
Hexaflumuron
  • Structure : A benzoylurea insecticide with a 1,1,2,2-tetrafluoroethoxy group at position 4 of a dichlorophenyl ring (C₁₆H₈Cl₂F₆N₂O₃) .
  • Function : The tetrafluoroethoxy group enhances stability against hydrolysis and UV degradation, critical for prolonged pesticidal activity .
  • Key Difference : The target compound lacks the dichloro and benzoylurea moieties, which are essential for hexaflumuron’s chitin synthesis inhibition in insects.
2-(1,1,2,2-Tetrafluoroethoxy)Toluene
  • Structure : A methyl-substituted benzene with a tetrafluoroethoxy group at position 2 (C₉H₈F₄O) .
  • Reactivity : The methyl group introduces steric hindrance, reducing electrophilic substitution reactivity compared to the allyl group in the target compound.
1-Bromo-2-(1,1,2,2-Tetrafluoroethoxy)Benzene
  • Structure : Bromine substituent at position 1 and tetrafluoroethoxy group at position 2 (C₈H₅BrF₄O) .
  • Utility : The bromine atom serves as a leaving group, enabling Suzuki or Ullmann coupling reactions, whereas the allyl group in the target compound allows for radical or addition reactions .

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Solubility Key Applications
1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene C₁₁H₁₀F₄O ~180–200 (est.) Low in water; soluble in organic solvents Polymer precursors, agrochemical intermediates
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene C₁₀H₆F₈O₂ >250 Insoluble in water Surfactants, lubricants
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ Decomposes at 220 Low water solubility Insecticide (IRAC Group 15)
2-(1,1,2,2-Tetrafluoroethoxy)toluene C₉H₈F₄O ~150–160 Moderate in ethanol Synthetic intermediate
  • Thermal Stability : The bis(tetrafluoroethoxy) derivative exhibits the highest thermal stability due to symmetrical fluorination, whereas the allyl group in the target compound may lower decomposition thresholds slightly .

Biological Activity

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C11_{11}H10_{10}F4_4O. This compound features both an allyl group and a tetrafluoroethoxy group attached to a benzene ring, which bestows it with unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The presence of the tetrafluoroethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes. This characteristic is crucial for its interaction with various cellular components and modulation of biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors, influencing their activity.
  • Biochemical Pathways : It can modulate pathways involved in inflammation and cancer progression, suggesting potential therapeutic applications in these areas.

Biological Activity Studies

Research has investigated the potential bioactivity of this compound in various contexts:

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in various models.

Case Studies

While direct studies on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Fluorinated Compounds in Cancer Therapy Research on fluorinated derivatives has shown significant inhibition of tumor growth in vitro and in vivo models.
Inflammation Modulation Compounds similar to this compound demonstrated reduced levels of inflammatory markers in animal models.

Comparison with Similar Compounds

The unique combination of the allyl and tetrafluoroethoxy groups distinguishes this compound from similar compounds:

CompoundStructureUnique Properties
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzeneAllyl group + tetrafluoroethoxy on para positionExplored for similar biological activities but less studied than the ortho isomer.
1,1,2,2-TetrafluoroethylbenzeneLacks allyl groupGenerally less reactive; limited biological activity compared to allylic derivatives.

Q & A

Q. What are the optimal synthetic pathways for 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic aromatic substitution or allylation reactions. For example, the nitration of fluorinated benzene derivatives (e.g., 3-(1,1,2,2-tetrafluoroethoxy)benzene) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield intermediates, followed by allylation using allyl halides in the presence of a base like K₂CO₃ . To maximize yield:

  • Use anhydrous solvents to minimize hydrolysis of the tetrafluoroethoxy group.
  • Optimize stoichiometry (e.g., 1.2 equivalents of allyl bromide) and reaction time (monitored via TLC or GC-MS).
  • Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can the structural and electronic properties of this compound be characterized?

Key methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm the presence and position of fluorine atoms (δ ~ -140 to -150 ppm for CF₂ groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 265.08).
  • Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects of the tetrafluoroethoxy group on the benzene ring’s reactivity .

Q. What are the primary applications of this compound in materials science?

The tetrafluoroethoxy group enhances thermal stability (up to 250°C via TGA) and chemical resistance, making it suitable for:

  • Fluoropolymer precursors (e.g., coatings for electronics).
  • Liquid crystals with low dielectric constants .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the tetrafluoroethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

The tetrafluoroethoxy group (-OCF₂CF₂H) acts as a strong electron-withdrawing group due to its inductive (-I) effect, directing EAS reactions (e.g., nitration, sulfonation) to the meta position relative to the allyl group. Computational studies (e.g., molecular electrostatic potential maps) show reduced electron density at the ortho/para positions, favoring meta substitution . Experimental validation involves competitive reactions with substituted benzenediazonium salts, analyzed via HPLC .

Q. How can discrepancies in reported antimicrobial activity data for fluorinated benzene derivatives be resolved?

Contradictory MIC values (e.g., 0.25 mg/mL vs. 0.50 mg/mL for similar compounds) may arise from:

  • Strain-specific susceptibility (e.g., E. coli vs. S. aureus).
  • Substituent positional effects (ortho vs. para).
  • Methodological variability (e.g., broth microdilution vs. agar diffusion). To address this:
  • Standardize assays using CLSI guidelines.
  • Conduct structure-activity relationship (SAR) studies with isomeric controls .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., CETP in cholesterol metabolism, as seen in fluorinated CETP inhibitors ).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching assays : Monitor conformational changes in proteins upon ligand binding .

Q. How can computational methods predict the environmental persistence of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential.
  • Molecular dynamics simulations : Assess hydrolysis rates of the tetrafluoroethoxy group in aqueous environments (pH 7.4, 25°C) .

Methodological Challenges and Solutions

Q. What experimental precautions are critical when handling this compound?

  • Storage : Under nitrogen at -20°C to prevent oxidation of the allyl group.
  • Safety : Use PPE (gloves, goggles) due to potential fluorinated compound toxicity.
  • Waste disposal : Neutralize acidic byproducts (e.g., HF) with CaCO₃ before disposal .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Low-temperature techniques : Conduct nitration below 5°C to avoid decomposition.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during allylation .

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